molecular formula C11H13NO B1288294 4-Phenylpiperidin-2-one CAS No. 81976-73-0

4-Phenylpiperidin-2-one

Cat. No.: B1288294
CAS No.: 81976-73-0
M. Wt: 175.23 g/mol
InChI Key: YZUKXJQGAVJSTK-UHFFFAOYSA-N
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Description

4-Phenylpiperidin-2-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands and Biological Profile

  • A study investigated the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, finding high affinity for both sigma subtypes when 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties were present. The compound 4b showed high affinity for sigma1 sites and was suggested to act as a sigma1/sigma2 agonist, modulating tissue transglutaminase (TG-2) expression in primary astroglial cell cultures (Prezzavento et al., 2007).

Analgesic and Anesthetic Agents

  • Research on 4-phenyl-4-anilidopiperidines related to fentanyl led to a novel class of potent opioid analgesic and anesthetic agents with a favorable pharmacological profile. Substituting the phenyl by various heteroaryl substituents extended the series to include 4-heteroaryl-4-anilidopiperidines (Kudzma et al., 1989).

α1a Adrenoceptor Antagonists for BPH

  • Novel α1a adrenoceptor antagonists, potentially useful for treating benign prostatic hyperplasia (BPH), were synthesized and evaluated. The study found that a metabolite of these antagonists, 4-methoxycarbonyl-4-phenylpiperidine, is an agonist at the μ-opioid receptor, leading to efforts to identify alternate templates (Lagu et al., 1999).

Conformation-Activity Study in Analgesics

  • A conformational study of various 4-phenylpiperidine analgesics showed preferred phenyl equatorial conformations for certain compounds, suggesting a correlation between conformation and analgesic potency (Froimowitz, 1982).

Urotensin-II Receptor Antagonists

  • Research into 4-phenylpiperidine-benzoxazin-3-ones discovered low nanomolar antagonists against rat and human U-II receptors, showing in vivo efficacy in reversing the ear-flush response induced by U-II in rats (Luci et al., 2007).

Anticonvulsant Activities

  • A study on 4-phenylpiperidin-2-one derivatives investigated their potential use as anticonvulsant drugs, finding compound 11 to show significant anticonvulsant activity and interactions with the GABAA receptor's benzodiazepine-binding site (Wang et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-4-phenylpiperidine, suggests that it should be handled with care to avoid dust formation and inhalation . It also recommends washing off with soap and plenty of water in case of skin contact, and rinsing the mouth with water if swallowed . Similar precautions are likely applicable to 4-Phenylpiperidin-2-one.

Future Directions

Piperidines, including 4-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of this compound and its derivatives .

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidin-2-one plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid (GABA) receptors, specifically at the benzodiazepine-binding site on GABAA receptors . These interactions suggest that this compound may influence the GABAergic system, which is crucial for regulating neuronal excitability and has implications for anticonvulsant activity . Additionally, this compound derivatives have been evaluated for their potential as anticonvulsant drugs, highlighting their biochemical relevance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the GABAergic system, which plays a critical role in maintaining the balance between neuronal excitation and inhibition . By interacting with GABAA receptors, this compound can alter neuronal signaling, potentially leading to anticonvulsant effects. Furthermore, this compound may impact gene expression related to neurotransmitter synthesis and release, thereby influencing overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the benzodiazepine-binding site on GABAA receptors, enhancing the inhibitory effects of GABA . This binding interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. Additionally, this compound may inhibit enzymes involved in neurotransmitter degradation, further modulating synaptic transmission and neuronal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound and its derivatives exhibit favorable blood-brain barrier permeability and oral bioavailability, suggesting that they remain stable and active over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anticonvulsant activity, indicating its potential for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have identified threshold effects, where low doses of this compound exhibit minimal impact, while higher doses result in significant anticonvulsant activity . At excessively high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. The balance between efficacy and toxicity is critical for the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. This compound may affect metabolic flux and metabolite levels by modulating enzyme activity related to neurotransmitter synthesis and degradation . The interactions of this compound with metabolic enzymes are essential for understanding its pharmacokinetics and pharmacodynamics, which are crucial for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound exhibits favorable blood-brain barrier permeability, allowing it to reach the central nervous system and exert its effects on neuronal cells . The localization and accumulation of this compound in target tissues are critical for its therapeutic efficacy, as it must reach sufficient concentrations to modulate cellular function effectively.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within neuronal cells, particularly at synaptic sites, is crucial for its interaction with GABAA receptors and its subsequent anticonvulsant effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKXJQGAVJSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313547
Record name 4-Phenyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81976-73-0
Record name 4-Phenyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81976-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Phenylpiperidin-2-one derivatives interesting for anticonvulsant drug development?

A: Despite the availability of various antiepileptic drugs (AEDs), there's a pressing need for new treatments with improved efficacy and safety profiles. This compound derivatives present a promising avenue for exploration due to their potential interaction with the GABAergic system, a key target for anticonvulsant action. []

Q2: How do these compounds exert their potential anticonvulsant effects?

A: While further research is needed to fully elucidate their mechanism of action, studies suggest that this compound derivatives might exert anticonvulsant effects by modulating the GABAergic system. Specifically, research points towards potential interactions with the benzodiazepine (BZD) binding site on GABAA receptors. [] This interaction could enhance GABAergic neurotransmission, leading to reduced neuronal excitability and potentially suppressing seizures.

Q3: Can you provide an example of a promising this compound derivative identified in research?

A: One example is compound 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, designated as compound 11 in the study. [] This compound displayed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, surpassing the activity of some existing AEDs. Importantly, this compound also demonstrated a favorable safety profile in preclinical studies.

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